molecular formula C8H10N4O B13315488 7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13315488
M. Wt: 178.19 g/mol
InChI Key: WWNZFUVTKITLHG-UHFFFAOYSA-N
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Description

7-(Propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of supercritical carbon dioxide as a solvent in the presence of zinc chloride can also be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one lies in its specific substitution pattern and its broad range of biological activities. Its potential as a SARS-CoV-2 main protease inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

7-propan-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O/c1-5(2)6-3-7(13)11-8-9-4-10-12(6)8/h3-5H,1-2H3,(H,9,10,11,13)

InChI Key

WWNZFUVTKITLHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC2=NC=NN12

Origin of Product

United States

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